molecular formula C14H15NO2 B040498 2-(2-Phenoxyethoxy)aniline CAS No. 114012-05-4

2-(2-Phenoxyethoxy)aniline

Cat. No. B040498
CAS RN: 114012-05-4
M. Wt: 229.27 g/mol
InChI Key: OWCFHGUDMYDGPA-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)aniline is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as Phenyl ether amine or 2-(2-phenoxyethoxy)benzenamine. This compound has a molecular formula of C14H15NO2 and a molecular weight of 229.28 g/mol.

Scientific Research Applications

Environmental Remediation

Superparamagnetic Fe3O4 nanoparticles have been utilized for the catalytic oxidation of phenolic and aniline compounds, demonstrating their potential in environmental cleanup efforts. These nanoparticles show excellent stability, reusability, and the ability to efficiently remove contaminants like phenol and aniline from aqueous solutions, making them a promising tool for water treatment processes (Zhang et al., 2009).

Molecular Electronics and Sensing

Chlorohydroxyaniline derivatives, related to aniline compounds, have been investigated for their potential applications in rechargeable batteries, electrochromics, and biosensors. Their strong antioxidant and anticancer activities add to their value in various scientific fields. These derivatives exhibit pH-dependent redox mechanisms and interact with DNA, suggesting their utility in developing advanced materials for electronics and biosensing applications (Shahzad et al., 2014).

Advanced Coatings

Research into electroactive benzoxazine with aniline dimers has led to the synthesis of high-performance materials for corrosion-resistant coatings. These coatings show outstanding corrosion resistance and facilitate the formation of protective metal oxide layers on surfaces, highlighting their importance in industrial applications to extend the lifespan of metal structures (Li et al., 2018).

Energy Conversion

Electrochemical synthesis of novel polymers based on aniline derivatives has been explored for their use in dye-sensitized solar cells. These materials demonstrate high conducting properties and improved energy conversion efficiencies, indicating their potential in renewable energy technologies (Shahhosseini et al., 2016).

Mechanism of Action

The mechanism of action for “2-(2-Phenoxyethoxy)aniline” is not explicitly mentioned in the search results. Anilines, in general, are precursors to many industrial chemicals .

Biochemical Analysis

Biochemical Properties

Aniline, a structurally similar compound, is known to interact with various enzymes and proteins

Molecular Mechanism

It is possible that it may interact with biomolecules and influence gene expression, similar to other aniline derivatives

Dosage Effects in Animal Models

The effects of different dosages of 2-(2-Phenoxyethoxy)aniline in animal models have not been studied . Therefore, it is not possible to comment on any threshold effects, toxic effects, or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Aniline, a related compound, is known to be metabolized through various pathways

properties

IUPAC Name

2-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCFHGUDMYDGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580053
Record name 2-(2-Phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114012-05-4
Record name 2-(2-Phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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